
5-Fluoro-2-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C₄H₂FIN₂ and a molecular weight of 223.98 g/mol. This compound is characterized by the presence of both fluorine and iodine atoms on the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrimidine: One common method involves the halogenation of pyrimidine using fluorine and iodine sources under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the halogenation process.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of pyrimidine is diazotized and then treated with iodine and fluorine sources to introduce the halogen atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 5-fluoro-2-iodopyrimidinone.
Reduction: Reduction reactions can convert the iodine atom to an iodide, resulting in compounds like 5-fluoro-2-iodopyrimidinyl hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Oxidation Products: 5-fluoro-2-iodopyrimidinone, this compound oxide.
Reduction Products: 5-fluoro-2-iodopyrimidinyl hydride, this compound hydride.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-2-iodopyrimidine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to be used in nucleic acid synthesis. By targeting this enzyme, this compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Mode of Action
This compound acts as a thymidylate synthase (TS) inhibitor . It interrupts the action of this enzyme, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption in DNA synthesis can lead to cell death, particularly in cells that are rapidly dividing, such as cancer cells .
Biochemical Pathways
This compound affects the pyrimidine biosynthesis pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then incorporated into RNA and DNA. This incorporation can disrupt normal cellular processes, leading to cell death . Additionally, 5-FU can inhibit the enzyme thymidylate synthase, disrupting DNA synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of this compound alone is approximately 4% . Coadministration with an inhibitor of cd, such as tetrahydrouridine (thu), can significantly increase its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA and RNA synthesis, leading to cell death . By inhibiting thymidylate synthase and incorporating into nucleic acids, this compound can disrupt normal cellular processes, leading to cell death, particularly in cells that are rapidly dividing, such as cancer cells .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-iodopyrimidine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some related compounds, such as 5-fluoro-2’-deoxycytidine (a DNA methylation inhibitor), have been shown to inhibit cell proliferation and activate the DNA damage response pathway
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Some fluorinated pyrimidines, like 5-Fluorouracil, are known to inhibit thymidylate synthase and DNA topoisomerase 1
Metabolic Pathways
Some related compounds, like 5-fluoro-2’-deoxycytidine, are known to be rapidly and sequentially converted to other compounds
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: As an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studying the biological activity of pyrimidine derivatives and their potential as therapeutic agents.
Medicine: Investigating the compound's potential as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of iodine.
2-Fluoro-5-iodopyridine: Similar halogenated heterocycle but with a pyridine ring instead of pyrimidine.
Uniqueness: 5-Fluoro-2-iodopyrimidine is unique due to its combination of fluorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyrimidines.
Eigenschaften
IUPAC Name |
5-fluoro-2-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-7-4(6)8-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYDAWIGDXFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443533-34-3 |
Source


|
| Record name | 5-fluoro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
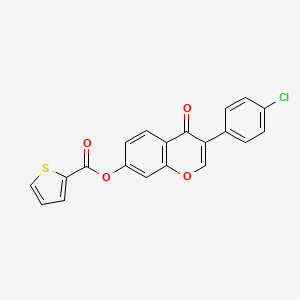
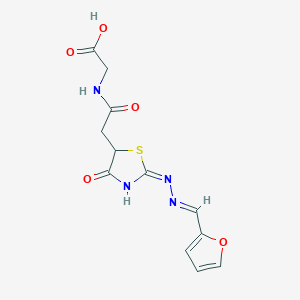
![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2908956.png)
![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)
![3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2908958.png)
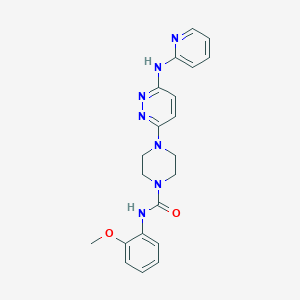
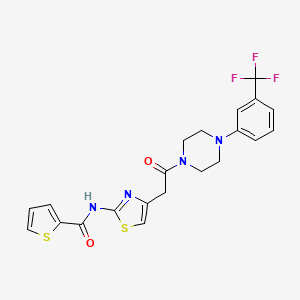
![1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2908965.png)
![4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2908968.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2908969.png)
![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
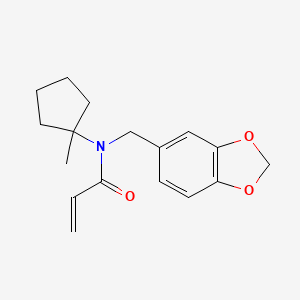
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
